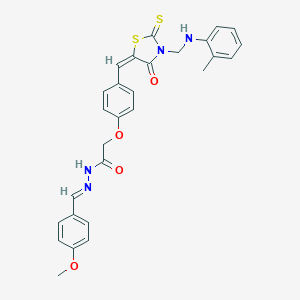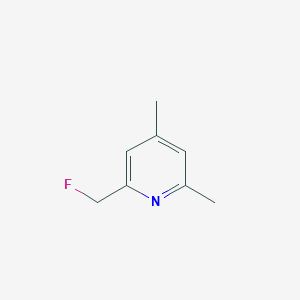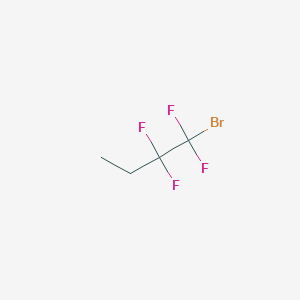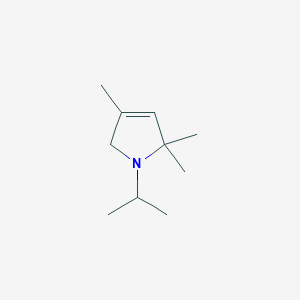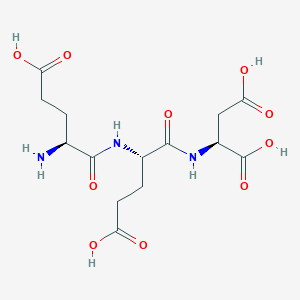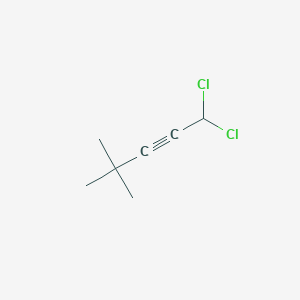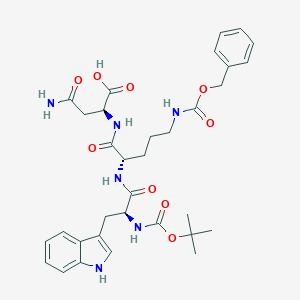
tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide (Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe) is a synthetic peptide that has been used in scientific research for various purposes. This peptide is a derivative of the natural amino acid tryptophan, and it has been synthesized using solid-phase peptide synthesis (SPPS).
Mecanismo De Acción
The mechanism of action of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe involves the inhibition of protein-protein interactions. Specifically, it inhibits the binding of FKBP12 to calcineurin by binding to the FKBP12 binding site on calcineurin. This leads to the inhibition of calcineurin activity, which in turn affects the immune response.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe are largely related to its inhibition of calcineurin activity. Calcineurin is a key regulator of the immune response, and its inhibition can lead to immunosuppression. This has potential therapeutic applications in the treatment of autoimmune diseases, where the immune system attacks the body's own tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe is its specificity for the FKBP12-calcineurin interaction. This specificity allows for the selective inhibition of this interaction, without affecting other protein-protein interactions. However, one limitation of this peptide is its relatively low potency. Higher concentrations of the peptide are required to achieve the desired effect, which can be problematic in some experiments.
Direcciones Futuras
There are several future directions for the use of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe in scientific research. One potential application is in the development of new therapies for autoimmune diseases. The specific inhibition of the FKBP12-calcineurin interaction could be used to selectively suppress the immune response, without affecting other aspects of the immune system. Another future direction is in the study of other protein-protein interactions. The specificity of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe for the FKBP12-calcineurin interaction could be used as a template for the development of other peptides that inhibit other protein-protein interactions.
Métodos De Síntesis
The synthesis of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe involves the use of tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide. This method involves the stepwise addition of protected amino acids to a solid support, followed by the removal of the protecting groups to obtain the desired peptide. In the case of Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe, the synthesis begins with the attachment of the Boc-protected tryptophan to the solid support. The remaining amino acids are then added one by one, with the appropriate protecting groups, until the entire peptide is synthesized. The final step involves the removal of all the protecting groups to obtain the pure peptide.
Aplicaciones Científicas De Investigación
Boc-Trp(Boc)-Orn(BOC)-Asp(OBzl)-OMe has been used in scientific research for various purposes. One of the main applications of this peptide is in the study of protein-protein interactions. It has been shown to inhibit the binding of a protein called FKBP12 to another protein called calcineurin. This interaction is important in the regulation of the immune response, and the inhibition of this interaction has potential therapeutic applications in the treatment of autoimmune diseases.
Propiedades
Número CAS |
129594-05-4 |
|---|---|
Nombre del producto |
tert-Butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide |
Fórmula molecular |
C33H42N6O9 |
Peso molecular |
666.7 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N6O9/c1-33(2,3)48-32(46)39-25(16-21-18-36-23-13-8-7-12-22(21)23)29(42)37-24(28(41)38-26(30(43)44)17-27(34)40)14-9-15-35-31(45)47-19-20-10-5-4-6-11-20/h4-8,10-13,18,24-26,36H,9,14-17,19H2,1-3H3,(H2,34,40)(H,35,45)(H,37,42)(H,38,41)(H,39,46)(H,43,44)/t24-,25-,26-/m0/s1 |
Clave InChI |
LEKFBJJCGXWLRR-GSDHBNRESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O |
Secuencia |
WXN |
Sinónimos |
Boc-Trp-Orn(Z)-Asp-NH2 tert-butyloxycarbonyl-tryptophyl-benzyloxycarbonyl-ornithyl-aspartamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



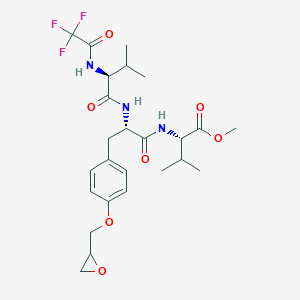
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
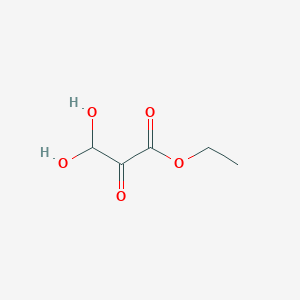
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
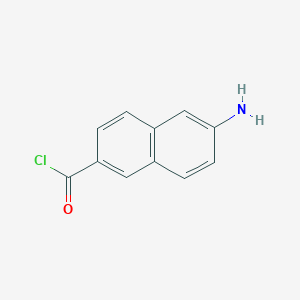

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
